2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate
Description
Properties
IUPAC Name |
[2-methyl-4-[2-(4-octylphenyl)ethyl]-5H-1,3-oxazol-4-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34NO5P/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(16-26-18(2)22-21)17-27-28(23,24)25/h10-13H,3-9,14-17H2,1-2H3,(H2,23,24,25)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBNXMXQBIIUTD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2(COC(=N2)C)COP(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32NO5P-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Formation
The oxazole core is typically constructed via cyclization of N-alkoxy oxalyl alanine derivatives. A patented method (CN110423226B) outlines the following optimized protocol:
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| N-Ethoxy oxalyl alanine ethyl ester | 1.0 eq. |
| Phosphorus oxychloride (POCl₃) | 2.5 eq. |
| Triethylamine (TEA) | 3.0 eq. |
| Solvent | Chloroform |
| Temperature | 65–75°C |
| Reaction Time | 10–12 hours |
This method achieves an 82% yield of the intermediate 4-methyl-5-ethoxyoxazole . For the target compound, the ethoxy group is replaced with a 4-octylphenethyl moiety via Friedel-Crafts alkylation using 4-octylstyrene and a Lewis acid catalyst (e.g., AlCl₃).
Phosphorylation of the Hydroxymethyl Intermediate
The critical phosphorylation step employs dibenzyl diisopropylphosphoramidite (DIPPA) as the phosphorus source. Key data from the synthesis (ChemicalBook):
Phosphorylation Protocol
| Parameter | Detail |
|---|---|
| Starting Material | 4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol |
| Phosphorylating Agent | DIBENZYL DIISOPROPYLPHOSPHORAMIDITE |
| Activator | 1H-Tetrazole |
| Solvent | Anhydrous THF |
| Temperature | 0°C → RT (gradual) |
| Reaction Time | 24 hours |
| Yield | 68–72% |
The reaction proceeds via a Michaelis-Arbuzov mechanism, with tetrazole facilitating the formation of the reactive phosphonium intermediate.
Comparative Analysis of Phosphorylation Methods
Recent patents (WO1998022448A1) highlight alternative phosphorylation strategies:
Table 1: Phosphorylation Efficiency Comparison
The DIPPA/tetrazole system outperforms alternatives in yield and purity, though it requires stringent anhydrous conditions.
Purification and Characterization
Post-synthesis purification involves:
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Liquid-Liquid Extraction : Dichloromethane/water partitioning to remove unreacted phosphorylating agents.
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Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
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Recrystallization : From ethanol/water (9:1) to achieve >99% purity.
Key Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.28–7.15 (m, 10H, benzyl), 4.92 (s, 4H, CH₂O), 4.21 (t, J = 6.8 Hz, 2H, oxazole-CH₂).
-
³¹P NMR (162 MHz, CDCl₃): δ -1.2 ppm (singlet, phosphate ester).
Industrial-Scale Considerations
Suppliers like J & K Scientific Ltd. and Energy Chemical (China) utilize continuous-flow reactors to address scalability challenges:
Table 2: Pilot-Scale Optimization (10 kg Batch)
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Time | 24 hours | 8 hours |
| Temperature Control | ±2°C | ±0.5°C |
| Yield | 72% | 85% |
| Solvent Recovery | 60% | 92% |
Flow chemistry reduces thermal degradation of the oxazole intermediate, enhancing overall efficiency .
Chemical Reactions Analysis
2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
- Synthesis of Sphingosine-1-phosphate Receptor Modulators
- Potential Anticancer Agents
-
Neuroprotective Effects
- Preliminary studies suggest that compounds related to 2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. This is attributed to their ability to modulate neuronal signaling pathways .
Chemical Research Applications
- Intermediate in Organic Synthesis
- Development of New Materials
Case Study 1: Synthesis of Fingolimod
In a study published by pharmaceutical researchers, this compound was synthesized as a key intermediate for Fingolimod. The synthesis involved several steps including phosphorylation and cyclization reactions that were optimized for yield and purity. The final product exhibited high efficacy in modulating sphingosine receptors, confirming its potential as a therapeutic agent for multiple sclerosis .
Case Study 2: Anticancer Activity Evaluation
A series of derivatives based on this phosphate compound were evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain modifications enhanced their cytotoxic effects significantly compared to standard chemotherapeutics. This opens avenues for further development of targeted cancer therapies utilizing this compound as a core structure .
Mechanism of Action
The mechanism of action of 2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often acting as a binding site for enzymes. The oxazole ring and alkyl chain contribute to the compound’s overall stability and ability to penetrate biological membranes, facilitating its effects on cellular pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate stands out due to its unique combination of an oxazole ring and a phosphate group. Similar compounds include:
Dibenzyl [2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl]methyl-d4 Phosphate: This compound is a deuterated analog used in stable isotope labeling studies.
Other oxazole derivatives: These compounds share the oxazole ring but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Biological Activity
2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl phosphate, also known as dibenzyl [2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl]methyl phosphate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C35H46NO5P
- Molecular Weight : 595.742 g/mol
- CAS Number : 1065472-74-3
- Structure : The compound contains a phosphoric acid derivative linked to a substituted oxazole ring and an octylphenyl ethyl group.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as an intermediate in the synthesis of labeled FTY720 (Fingolimod), which is known for its immunomodulatory effects. FTY720 is utilized in the treatment of multiple sclerosis and works by affecting sphingosine 1-phosphate receptors, leading to the sequestration of lymphocytes in lymph nodes and reduced autoimmune activity .
Anticancer Potential
Research has indicated that compounds structurally related to dibenzyl [2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl]methyl phosphate exhibit anticancer properties. For instance, studies on similar oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities .
Neuroprotective Effects
There is emerging evidence that oxazole derivatives can exert neuroprotective effects. These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is crucial for memory and learning processes. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer's disease .
Case Studies
- FTY720 Analogs : A study explored several FTY720 analogs and their effects on lymphocyte trafficking. The findings indicated that modifications in the structure significantly impacted their biological activity and efficacy in immune modulation .
- Cytotoxicity Screening : Another investigation assessed the cytotoxic effects of various oxazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Data Table: Biological Activity Summary
Q & A
Q. Advanced Research Focus
- Kinetic studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40–60°C, pH 1–13) to identify hydrolysis-prone sites (e.g., the oxazole ring or phosphate ester) .
- Spectroscopic tracking : UV-Vis or FTIR can detect structural changes in real time .
- Data interpretation : Compare degradation profiles to established stability guidelines (e.g., ICH Q1A) to predict shelf-life .
How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or membranes)?
Q. Advanced Research Focus
- Molecular docking : Use computational tools (e.g., AutoDock) to model binding affinities with targets like phospholipases or lipid bilayers, leveraging the octylphenyl chain’s hydrophobicity .
- In vitro assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify binding kinetics .
- Contradiction resolution : Discrepancies between computational and experimental data may arise from solvent effects or protonation states—validate via mutagenesis or isothermal titration calorimetry (ITC) .
What experimental designs are suitable for assessing environmental persistence and metabolite toxicity?
Advanced Research Focus
Adopt frameworks like Project INCHEMBIOL ():
- Abiotic studies : Measure hydrolysis/photolysis rates in simulated environmental matrices (e.g., soil/water systems) .
- Biotic studies : Use microbial consortia or Daphnia magna to assess metabolite bioaccumulation and ecotoxicity .
- Data integration : Apply quantitative structure-activity relationship (QSAR) models to predict long-term ecological risks .
How can contradictions in reported bioactivity data be systematically resolved?
Q. Advanced Research Focus
- Meta-analysis : Compare datasets across studies to identify outliers (e.g., assay variability in cell lines or endpoint measurements) .
- Dose-response reevaluation : Test activity across a broader concentration range to rule out false positives/negatives .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., shorter alkyl chains) to isolate pharmacophoric elements .
What strategies ensure reproducibility in synthesizing and testing this compound?
Q. Basic Research Focus
- Standardized protocols : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive phosphorylation) .
- Batch testing : Replicate synthesis across independent labs using shared starting materials .
- Open data : Publish raw NMR/HPLC files and crystallographic data (if available) in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
